molecular formula C36H70O14 B13824792 [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate

[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate

Cat. No.: B13824792
M. Wt: 726.9 g/mol
InChI Key: JGPWZWORTTUVEQ-KTKRTIGZSA-N
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Description

[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate is a complex organic compound. It is characterized by multiple hydroxyl groups and an unsaturated fatty acid ester. Compounds with similar structures are often used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as glycidol derivatives, followed by esterification with (Z)-octadec-9-enoic acid. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the ester group, converting it into an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or antioxidant properties.

Medicine

In medicine, such compounds may be explored for their therapeutic potential. They could be used in drug formulations or as active pharmaceutical ingredients.

Industry

Industrially, this compound may be used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for various applications in cosmetics, food, and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl monooleate: A similar compound with fewer hydroxyl groups.

    Polyglycerol esters: Compounds with varying numbers of glycerol units and fatty acid chains.

Uniqueness

The uniqueness of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate lies in its specific arrangement of hydroxyl groups and the unsaturated fatty acid ester. This structure imparts unique chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C36H70O14

Molecular Weight

726.9 g/mol

IUPAC Name

[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C36H70O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(44)50-29-35(27-46-25-33(21-40)47-23-31(42)19-38)49-28-34(48-24-32(43)20-39)26-45-22-30(41)18-37/h9-10,30-35,37-43H,2-8,11-29H2,1H3/b10-9-

InChI Key

JGPWZWORTTUVEQ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O

Origin of Product

United States

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